
8-Chloro-4-methoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-4-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities. The presence of a chlorine atom at the 8th position and a methoxy group at the 4th position in the quinazoline ring structure imparts unique chemical properties to this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methoxyquinazoline typically involves the reaction of appropriate anilines with aldehydes under specific conditions. One common method involves the use of transition-metal catalysts to facilitate the formation of the quinazoline ring. For instance, the reaction of 4-methoxyaniline with 8-chloro-2-formylbenzonitrile in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable synthetic methods. Techniques such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts are preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-4-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chloro-4-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 8-Chloro-4-methoxyquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it useful in the treatment of diseases such as cancer and bacterial infections .
Comparaison Avec Des Composés Similaires
- 4-Chloroquinazoline
- 8-Methoxyquinazoline
- 4-Methoxyquinazoline
Comparison: 8-Chloro-4-methoxyquinazoline is unique due to the simultaneous presence of both chlorine and methoxy groups, which enhances its reactivity and biological activity compared to its analogs. For example, 4-Chloroquinazoline lacks the methoxy group, which may reduce its effectiveness in certain applications. Similarly, 8-Methoxyquinazoline does not have the chlorine atom, which can affect its chemical properties and reactivity .
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
8-chloro-4-methoxyquinazoline |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-6-3-2-4-7(10)8(6)11-5-12-9/h2-5H,1H3 |
Clé InChI |
MCFHKTBFPAMCNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC2=C1C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)

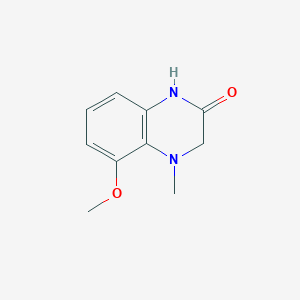

![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)
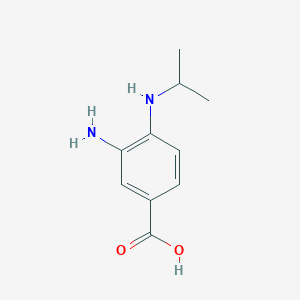


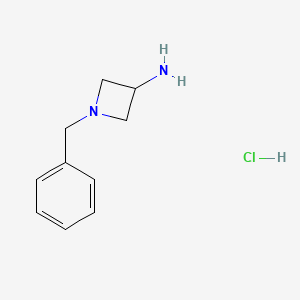
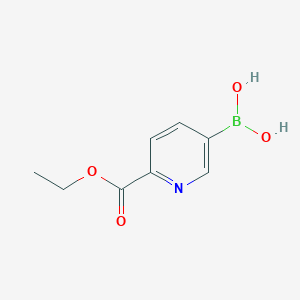
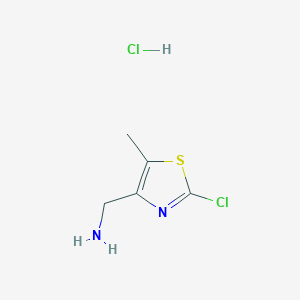
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
